Product packaging for 4-Quinolinamine, N-hydroxy-(Cat. No.:CAS No. 13442-05-2)

4-Quinolinamine, N-hydroxy-

Cat. No.: B3047047
CAS No.: 13442-05-2
M. Wt: 160.17 g/mol
InChI Key: UPENJLLEQPCGBD-UHFFFAOYSA-N
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Description

4-Quinolinamine, N-hydroxy- is a useful research compound. Its molecular formula is C9H8N2O and its molecular weight is 160.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Quinolinamine, N-hydroxy- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Quinolinamine, N-hydroxy- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8N2O B3047047 4-Quinolinamine, N-hydroxy- CAS No. 13442-05-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-quinolin-4-ylhydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c12-11-9-5-6-10-8-4-2-1-3-7(8)9/h1-6,12H,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPENJLLEQPCGBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=N2)NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00158691
Record name 4-Quinolinamine, N-hydroxy-
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URL https://comptox.epa.gov/dashboard/DTXSID00158691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13442-05-2
Record name 4-Quinolinamine, N-hydroxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013442052
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Quinolinamine, N-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00158691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Significance of the Quinoline Scaffold in Contemporary Organic and Medicinal Chemistry

The quinoline (B57606) scaffold, a fused bicyclic heterocycle containing a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone in the fields of organic and medicinal chemistry. nih.govrsc.org Its rigid structure and the presence of a nitrogen atom provide unique electronic properties and hydrogen bonding capabilities, making it a "privileged scaffold" in drug discovery. nih.govrsc.org This means that the quinoline core is found in a multitude of biologically active compounds and approved drugs, demonstrating its versatility in interacting with various biological targets. orientjchem.org

Quinoline and its derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, antimalarial, antibacterial, antiviral, anti-inflammatory, and antitubercular properties. nih.govrsc.orgnih.gov The adaptability of the quinoline skeleton allows for extensive functionalization, enabling chemists to fine-tune its steric and electronic properties to optimize potency and selectivity for specific biological targets. orientjchem.org This has led to the development of numerous quinoline-based drugs, such as the antimalarial chloroquine (B1663885) and the anticancer agent topotecan. rsc.org The ongoing exploration of quinoline derivatives continues to yield novel therapeutic agents, cementing its status as a critical building block in the development of modern pharmaceuticals. orientjchem.orgresearchgate.net

Contextualization of N Hydroxyquinolamines Within Heterocyclic Chemistry

Heterocyclic compounds, cyclic structures containing atoms of at least two different elements in the ring, are fundamental to organic chemistry and biochemistry. wiley-vch.delibretexts.org The introduction of a heteroatom, such as nitrogen, oxygen, or sulfur, into a carbocyclic ring imparts distinct chemical and physical properties. libretexts.org The nitrogen atom in a six-membered aromatic heterocycle like pyridine (B92270), a component of the quinoline (B57606) system, makes the ring more electron-poor compared to benzene (B151609). boyer-research.com

N-Hydroxyquinolamines are a specific subclass of quinolines characterized by the presence of a hydroxylamine (B1172632) (-NHOH) group attached to the quinoline ring. The hydroxylamine functional group is of particular interest as it can significantly influence the molecule's electronic properties and reactivity. It can act as both a hydrogen bond donor and acceptor, and its presence can lead to unique biological activities. For instance, the related compound 4-(Hydroxyamino)quinoline N-oxide is noted for its utility as a precursor in pharmaceutical synthesis and its potential antioxidant properties. chemimpex.com The study of N-hydroxyquinolamines like 4-Quinolinamine, N-hydroxy- falls within the broader investigation of how the introduction of specific functional groups onto a privileged heterocyclic scaffold can modulate its chemical behavior and unlock new applications.

Research Landscape and Emerging Directions for 4 Quinolinamine, N Hydroxy

Established Synthetic Pathways for the 4-Quinolinamine, N-hydroxy- Core

The synthesis of the quinoline (B57606) core can be achieved through various established methods, which have evolved to include more efficient and environmentally benign approaches.

Catalytic Reduction Approaches

A key method for synthesizing N-hydroxy-4-quinolinamine derivatives involves the controlled partial reduction of a corresponding nitro compound. For instance, an operationally simple procedure for the synthesis of 2-alkyl-4-quinolone N-oxides, which exist in tautomeric equilibrium with N-hydroxy-4-quinolones, relies on the controlled platinum-catalyzed partial hydrogenation of 2-nitrobenzoyl enamines. researchgate.net This method has been successfully used to prepare the P. aeruginosa metabolite 2-heptyl-4-quinolone-N-oxide (HQNO) and its analogues in good yield and high purity. researchgate.net

Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) is a common strategy for reducing nitro groups. For example, the reduction of 5-nitroquinoline (B147367) to 5-aminoquinoline (B19350) can be achieved in high yield using hydrogen gas at atmospheric pressure with a palladium catalyst. core.ac.uk While this example leads to the amino derivative, careful control of reaction conditions can favor the formation of the N-hydroxy intermediate. Visible-light photocatalysis using a [Ru(bpy)₃]²⁺ photocatalyst and ascorbic acid as a reductant presents a green alternative for the reduction of nitro N-heteroaryls to their corresponding anilines, and this methodology could potentially be adapted for the selective synthesis of N-hydroxy derivatives. acs.org

Different reducing agents can be employed to achieve the desired transformation. For example, tin(II) chloride (SnCl₂) in hydrochloric acid and zinc in hydrochloric acid are also used for the reduction of nitro groups. The choice of reagent and conditions is critical to prevent over-reduction to the amine or hydrogenation of the quinoline ring.

Multi-Component and Multi-Step Reaction Sequences for Quinoline Derivatives

Multi-component reactions (MCRs) offer an efficient route to complex molecules like quinoline derivatives in a single step from multiple starting materials. scielo.br Several classic named reactions are employed for quinoline synthesis, including the Skraup, Doebner-von Miller, Friedländer, and Pfitzinger syntheses. ijpsjournal.comresearchgate.net

Doebner-von Miller Reaction: This method involves the condensation of an aniline (B41778) with an α,β-unsaturated aldehyde or ketone. ijpsjournal.com

Friedländer Synthesis: This reaction condenses a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. rsc.org

Pfitzinger Synthesis: This pathway uses isatin (B1672199) and a carbonyl compound to produce quinoline-4-carboxylic acids. acs.org

These traditional methods often require harsh conditions, but modern adaptations are being developed. For instance, a one-pot copper-catalyzed aerobic oxidative cyclization of N-(2-alkenylaryl)enamines provides an efficient route to 2-trifluoromethylquinolines. rsc.org MCRs are also utilized in the synthesis of complex isoindolinone derivatives, which can involve quinoline-derived aldehydes as one of the components. beilstein-journals.org

A multi-step approach often begins with the synthesis of a substituted quinoline, followed by functional group interconversions. For example, a 4,7-dichloroquinoline (B193633) can be synthesized and then undergo hydrolysis and decarboxylation to yield a 4-hydroxyquinoline (B1666331) derivative. Nitration of a pre-formed quinoline ring, followed by selective reduction, is another common multi-step strategy. lookchem.com

Green Chemistry Principles in Quinoline Synthesis

Traditional quinoline synthesis methods often involve hazardous reagents, high temperatures, and significant waste generation. researchgate.net Consequently, there is a growing emphasis on developing greener synthetic alternatives. numberanalytics.com

Key green chemistry approaches in quinoline synthesis include:

Use of Greener Solvents: Replacing hazardous organic solvents with water or employing solvent-free conditions. researchgate.netacs.org

Alternative Energy Sources: Utilizing microwave irradiation or ultrasound to accelerate reactions, often leading to shorter reaction times and higher yields. ijpsjournal.comresearchgate.net

Eco-Friendly Catalysts: Employing reusable solid acid catalysts or biocatalysts to reduce waste and improve sustainability. numberanalytics.comresearchgate.net

An example of a green approach is the electrochemical Friedländer reaction, which uses electricity as a clean reductant to replace hazardous chemical reducing agents like tin(II) chloride. rsc.org This method operates under mild, aqueous conditions and utilizes recyclable nickel foam electrodes, achieving high atom economy and low energy consumption. rsc.org Similarly, the use of formic acid as a catalyst offers a more environmentally friendly option for quinoline synthesis. ijpsjournal.com

Synthesis of Substituted 4-Quinolinamine, N-hydroxy- Analogues

The development of analogues of 4-Quinolinamine, N-hydroxy- involves modifying the quinoline ring or the N-hydroxy group to explore structure-activity relationships.

Functionalization of the Quinoline Ring System

The functionalization of the quinoline ring can be achieved through various C-H activation strategies, allowing for the introduction of a wide range of substituents at specific positions. Transition metal catalysis, particularly with palladium, copper, and ruthenium, plays a crucial role in these transformations. numberanalytics.commdpi.com

Methods for Quinoline Ring Functionalization:

PositionReaction TypeCatalyst/ReagentsReference
C2ArylationPd(OAc)₂, Ag₂CO₃ mdpi.com
C2CarbamoylationCu-catalyst, Hydrazinecarboxamides mdpi.com
C3AlkenylationRh-catalyst, Alkenes nih.gov
C5Alkenylation/Annulation[RuCl₂(p-cymene)]₂ or [Cp*RhCl₂]₂, Alkynes chemrxiv.org
C7NitrationFuming HNO₃, H₂SO₄
C8Arylation[RuCl₂(p-cymene)]₂, PPh₃, Na₂CO₃ nih.gov

This table is generated based on available research data and is not exhaustive.

The directing effect of existing substituents, such as the N-oxide or a hydroxyl group, is often exploited to achieve regioselectivity. mdpi.comchemrxiv.org For example, the N-oxide group can direct functionalization to the C2 and C8 positions, while a 4-hydroxyl group can direct it to the C3 and C5 positions. chemrxiv.org

Derivatization at the N-Hydroxy Moiety

The N-hydroxy group itself can be a site for derivatization. One common reaction is the formation of carbamates. For instance, 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) is a well-known reagent used for the derivatization of amino acids for analytical purposes. tandfonline.comthermofisher.com This involves the reaction of an amine with the N-hydroxysuccinimidyl carbamate portion, highlighting the reactivity of this functional group.

Another example involves the trifluoromethylation of an N-hydroxy group using a Togni reagent, activated by a Lewis acid, to form an N-O-CF₃ bond. mdpi.com This demonstrates that the oxygen of the N-hydroxy moiety can act as a nucleophile. Furthermore, the N-hydroxy group can be protected, for example, as a carbamate, to allow for selective reactions elsewhere on the molecule before being deprotected. chemrxiv.org

Regioselective Synthesis Strategies

The regioselective synthesis of quinoline derivatives is crucial for controlling the specific placement of functional groups on the heterocyclic ring system. Various strategies have been developed to achieve this control, often by leveraging the inherent reactivity of the quinoline nucleus or by using directing groups. For instance, palladium-catalyzed C-H activation is a prominent method for regioselective functionalization. The use of quinoline N-oxides can direct arylation specifically to the C2 position. mdpi.com In one such method, a palladium catalyst facilitates the C2 arylation of quinoline N-oxide with unactivated benzene (B151609), yielding the product with good regioselectivity. mdpi.com

Another approach involves the reaction of methyl anthranilates with N-arylcyanamides. The outcome of this reaction is highly dependent on the reaction conditions. When conducted in the presence of p-toluenesulfonic acid (p-TsOH) in refluxing tert-butanol (B103910), the reaction predominantly yields 3-arylquinazolin-4-ones. rsc.org However, by changing the conditions to use trimethylsilyl (B98337) chloride (TMSCl) in tert-butanol followed by a Dimroth rearrangement in aqueous ethanolic sodium hydroxide, the exclusive product becomes the regioisomeric 2-(N-arylamino)quinazolin-4-ones. rsc.org

For the synthesis of substituted hydroxy-N-aryl-1H-pyrazole-4-carboxylates, a two-step regioselective method has been established. The synthesis of 5-hydroxy-1H-pyrazoles involves the acid-catalyzed transamination of diethyl [(dimethylamino)methylene]malonate with arylhydrazines, followed by base-catalyzed cyclization. researchgate.net A different pathway is required for the isomeric methyl 1-aryl-3-hydroxy-1H-pyrazole-4-carboxylates, which involves the acylation of hydrazines with methyl malonyl chloride and subsequent cyclization. researchgate.net These methods highlight how careful selection of reagents and reaction pathways can achieve high regioselectivity in the synthesis of complex heterocyclic systems.

Formation of Hybrid Molecules Incorporating the 4-Quinolinamine, N-hydroxy- Moiety

Molecular hybridization, which involves covalently linking two or more pharmacophores, is a widely used strategy to create novel compounds. The 4-aminoquinoline scaffold is a common component in such hybrids.

Synthesis of 4-Aminoquinoline-Hydrazone and Isatin Hybrids

The synthesis of hybrid molecules combining 4-aminoquinoline, hydrazone, and isatin moieties is a multi-step process designed to link these distinct chemical entities. mdpi.comijcrt.org One synthetic route begins with the creation of 4-aminoquinoline-benzohydrazide-based molecular hybrids. mdpi.comnih.gov These intermediates are then reacted with substituted isatin warheads to produce the final quinoline-isatin hybrid compounds. mdpi.comresearchgate.net The formation of the desired hybrid is confirmed through various spectroscopic techniques, including NMR and High-Resolution Mass Spectrometry (HRMS), which verify the molecular structure and purity. mdpi.com The linkage often involves forming a hydrazone (C=N) bond, which is a key structural feature of these hybrids. mdpi.comijcrt.org

Development of Quinolinone-Carboxamide and Related Conjugates

Quinoline-carboxamide conjugates are another important class of derivatives. These are often synthesized by forming an amide bond between a quinoline carboxylic acid or its ester and a suitable amine. For example, a one-step methodology for synthesizing multisubstituted quinoline-4-carboxamides involves refluxing a mixture of isatins and various 1,1-enediamines in a reaction catalyzed by sulfamic acid (NH₂SO₃H). researchgate.net This cascade reaction forms both the quinoline ring and the C4-amide bond in a single step. researchgate.net

Another approach involves the synthesis of quinolinone-carboxamide derivatives starting from 4-hydroxy-2-quinolinone. The key intermediate, a methyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate, can be reacted with various amines, such as ethylenediamine, to form the corresponding N-substituted quinolinone-3-carboxamide. mdpi.com These synthetic strategies allow for the creation of a diverse library of quinoline-carboxamide conjugates by varying the amine component. mdpi.comijbiotech.com

Formation of 4-Hydroxy-2(1H)-quinolone Derived Chalcones and Pyrazolines

The synthesis of chalcones and pyrazolines derived from the 4-hydroxy-2(1H)-quinolone scaffold begins with 3-acetyl-4-hydroxy-quinolone as the starting material. This compound undergoes a Claisen-Schmidt condensation reaction with various aromatic aldehydes in the presence of a catalytic amount of piperidine (B6355638) in ethanol (B145695) to yield 4-hydroxy-3-(3-arylacryloyl)quinolin-2(1H)-ones, which are a class of chalcones. aensiweb.comresearchgate.net

These chalcone (B49325) intermediates are then used to synthesize pyrazolines. The reaction of the chalcone with hydrazine (B178648) hydrate (B1144303) in ethanol, often with a few drops of glacial acetic acid, leads to the cyclization of the α,β-unsaturated ketone system to form 3-(4,5-dihydro-5-aryl-1H-pyrazol-3-yl)-4-hydroxyquinolin-2(1H)-ones. aensiweb.comresearchgate.netnih.gov This two-step process provides a reliable method for accessing quinolone-pyrazoline hybrid structures.

Advanced Synthetic Techniques and Reaction Conditions

To improve the efficiency and environmental friendliness of synthetic procedures, advanced techniques are often employed.

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govrsc.org This technique has been successfully applied to the synthesis of various quinoline derivatives.

For instance, the synthesis of 4-hydroxy-3-(3-arylacryloyl)quinolin-2(1H)-ones (chalcones) and their subsequent conversion to 3-(4,5-dihydro-5-aryl-1-phenyl-1H-pyrazol-3-yl)-4-hydroxyquinolin-2(1H)-ones (pyrazolines) can be significantly expedited using microwave irradiation. researchgate.netnih.gov While the conventional synthesis of these pyrazolines requires 8 hours of reflux, the microwave-assisted method can be completed in just 15 minutes with comparable yields. researchgate.net Similarly, the condensation of 2-propylquinoline-4-carbohydrazide (B4263686) with various aldehydes to form hydrazone derivatives has been achieved in high yields (65-96%) within minutes using microwave assistance. arabjchem.org This rapid, one-pot conversion of aromatic amines to 2,4-dichloroquinolines in the presence of POCl₃ and malonic acid under microwave irradiation (600 W for 50 seconds) further demonstrates the efficiency of this technique. asianpubs.org

Table 1: Selected Microwave-Assisted Synthesis of Quinoline Derivatives

Starting Materials Product Type Reaction Time Yield (%) Reference
4-Hydroxy-3-(3-arylacryloyl)quinolin-2(1H)-ones, Phenylhydrazine Pyrazoline 15 min Comparable to conventional researchgate.net
2-Propylquinoline-4-carbohydrazide, Aromatic Aldehydes Hydrazone 1.5 - 3 min 65-96% arabjchem.org
Aromatic Amines, Malonic Acid, POCl₃ 2,4-Dichloroquinoline 50 sec Good asianpubs.org
Anilines, Acrylates 4-Quinolone-3-carboxylic esters Short Good researchgate.net

Thermal Cyclization Methodologies

Thermal cyclization represents a fundamental approach for constructing the quinoline framework. A prominent example is the Gould-Jacobs reaction, which facilitates the formation of the quinolin-4-one backbone through an intramolecular thermal process. mdpi.com This method typically involves the reaction of an aniline derivative with a substituted malonic ester, such as diethyl 2-((arylamino)methylene)malonate. The subsequent high-temperature cyclization of the intermediate yields the corresponding 4-hydroxyquinoline, which exists in tautomeric equilibrium with the 4-quinolone form. mdpi.comresearchgate.net

The reaction proceeds via a unimolecular mechanism that can involve several reactive intermediates. researchgate.net While early procedures required high temperatures (200–250 °C) without a solvent, leading to moderate yields, the use of high-boiling inert solvents like mineral oil or diphenyl ether has been shown to significantly improve reaction yields, often up to 95%. mdpi.com More advanced techniques utilizing flash vacuum pyrolysis (FVP) or continuous flow reactor systems have also been developed to carry out these intramolecular thermal cyclizations efficiently. researchgate.net These modern methods allow for high temperatures and pressures with very short residence times, offering advantages over traditional batch synthesis. researchgate.net

Another thermal cyclization approach involves the thermolysis of enaminonitriles. For instance, the heating of 3-phenyl-3-(phenylamino)-2-propenenitrile under flash thermolysis conditions has been shown to produce 4-amino-2-phenylquinoline. dtic.mil This demonstrates a pathway to directly install an amino group at the 4-position of the quinoline ring through a thermal cyclization process. dtic.mil

Cyclocondensation Reactions (e.g., Conrad–Limpach)

The Conrad–Limpach synthesis, first described in 1887, is a classic and enduring cyclocondensation method for preparing 4-hydroxyquinolines (4-quinolones). synarchive.comwikipedia.org The reaction involves the condensation of an aniline with a β-ketoester. synarchive.comquimicaorganica.org The process is typically a two-step procedure. The first step is the formation of an enamine (a Schiff base) from the aniline and the β-ketoester. synarchive.com The second step is a high-temperature cyclization of this intermediate to yield the final 4-hydroxyquinoline product. synarchive.comwikipedia.org

The reaction conditions, particularly temperature, play a crucial role in determining the final product. Under kinetic control at lower temperatures, the reaction favors the formation of the 4-quinolone. quimicaorganica.org Conversely, at higher temperatures (around 140 °C or more), under thermodynamic control, the aniline may react at the ester group of the β-ketoester, leading to a 2-hydroxyquinoline (B72897) via the Knorr quinoline synthesis. wikipedia.orgscribd.com For the Conrad-Limpach pathway, the cyclization of the Schiff base intermediate requires heating to approximately 250 °C. wikipedia.org

The mechanism involves multiple acid-catalyzed keto-enol tautomerizations and concludes with an electrocyclic ring-closing, which is the rate-determining step. wikipedia.org While the product is often depicted as the enol form (4-hydroxyquinoline), it is believed that the keto form (4-quinolone) is the predominant tautomer. wikipedia.org

Table 1: Comparison of Conrad-Limpach and Knorr Syntheses

Feature Conrad-Limpach Synthesis Knorr Quinoline Synthesis
Product 4-Hydroxyquinoline / 4-Quinolone wikipedia.org 2-Hydroxyquinoline / 2-Quinolone wikipedia.org
Conditions Lower Temperature (Kinetic Control) quimicaorganica.org Higher Temperature (Thermodynamic Control) wikipedia.org
Initial Reaction Site Carbonyl group of β-ketoester scribd.com Ester group of β-ketoester wikipedia.org

| Intermediate | β-Arylaminocrotonate (Schiff Base) scribd.com | β-Keto anilide wikipedia.org |

Nucleophilic Reactivity and Substitution at Position 4 of Quinolinones

The 4-position of the quinoline ring is a key site for functionalization, often through nucleophilic substitution reactions. To facilitate this, a good leaving group is typically required at this position. The conversion of a 4-hydroxyquinolinone to a 4-chloroquinoline (B167314) derivative is a common strategy. mdpi.commdpi.com This is often achieved by treating the 4-hydroxy compound with reagents like phosphoryl chloride (POCl₃), sometimes in combination with phosphorus pentachloride (PCl₅). mdpi.comchem-soc.si

Once the 4-chloro derivative is formed, the chlorine atom can be displaced by a variety of nucleophiles, enabling the synthesis of a diverse range of 4-substituted quinolines. mdpi.comresearchgate.net This approach has been used to introduce functionalities such as:

Amino groups: Reaction with amines or ammonia (B1221849) derivatives can yield 4-aminoquinolines. mdpi.commdpi.com

Azido groups: Treatment with sodium azide (B81097) leads to the formation of 4-azidoquinolines. chem-soc.siresearchgate.net

Hydrazino groups: Hydrazinolysis can introduce a hydrazino moiety at the 4-position. mdpi.com

Thiol groups: Reactions with thiols or thiourea (B124793) can produce 4-sulfanyl or 4-alkylthio derivatives. mdpi.com

The reactivity at position 4 can be influenced by other substituents on the quinoline ring. For example, studies on pyrano[3,2-c]quinoline-2,5-diones have shown that a chlorine atom at the 4-position can be readily substituted by nucleophiles like sodium azide, amines, and thiophenol. researchgate.net The extension of conjugation by fused ring systems, such as in azuleno[2,1-b]quinolines, can facilitate nucleophilic substitution at the 4-position, allowing reactions to proceed under milder conditions compared to simpler 4-chloroquinolines. mdpi.com

It is noteworthy that in systems with multiple leaving groups, the substitution can be regioselective. For instance, in 1,3-dichlorobenzo[f]quinoline, hydrazinolysis was found to occur selectively at position 1, whereas hydrolysis occurred at position 3, highlighting the nuanced reactivity of the quinoline scaffold. chem-soc.si

Table 2: Examples of Nucleophilic Substitution at Position 4 of Chloroquinoline Derivatives

Starting Material Nucleophile Product Reference
4-Chloro-8-methylquinolin-2(1H)-one Thiourea 8-Methyl-4-sulfanylquinolin-2(1H)-one mdpi.com
4-Chloro-8-methylquinolin-2(1H)-one Hydrazine 4-Hydrazino-8-methylquinolin-2(1H)-thione mdpi.com
4-Chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione Sodium Azide 4-Azido-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione researchgate.net
4,7-Dichloroquinoline Methyl 4-aminobenzoate Methyl 4-((7-chloroquinolin-4-yl)amino)benzoate mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides insight into the chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H-NMR) Analysis

¹H-NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms within a molecule. For quinoline derivatives, the aromatic protons typically appear in the downfield region of the spectrum due to the deshielding effect of the aromatic ring current.

In the case of a derivative like 7-Bromo-8-hydroxy-2-methylquinoline-5-carbaldehyde, the aromatic protons exhibit distinct signals. For instance, a doublet observed at 7.73 ppm with a coupling constant (³JH,H) of 8.7 Hz can be assigned to an aromatic proton, while another aromatic proton appears as a singlet at 8.32 ppm. A further downfield doublet at 9.45 ppm (³JH,H = 8.7 Hz) is also characteristic of an aromatic proton in this structure. The aldehydic proton (HC=O) is typically found further downfield, in this case at 10.05 ppm as a singlet. The methyl group protons (CH₃) appear as a singlet in the upfield region, at approximately 2.77 ppm. mdpi.com

For a related structure, (5-chloroquinolin-8-yloxy) acetic acid, the protons of the quinoline ring system are also well-resolved. A doublet at 7.08 ppm (J = 8.48 Hz) is assigned to H₇, while another doublet at 7.64 ppm (J = 8.48 Hz) corresponds to H₆. The H₄ proton appears as a doublet at 8.47 ppm (J = 8.58 Hz), and the H₃ proton is observed as a doublet of doublets at 7.70 ppm (J = 4.18, J = 8.58 Hz). The H₂ proton is the most deshielded of the ring protons, appearing as a doublet at 8.94 ppm (J = 4.18 Hz). The methylene (B1212753) protons (O-CH₂) of the acetic acid side chain are observed as a singlet at 4.92 ppm. scirp.org

Table 1: Selected ¹H-NMR Chemical Shifts (δ) for 4-Quinolinamine, N-hydroxy- Derivatives

CompoundSolventProtonChemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
7-Bromo-8-hydroxy-2-methylquinoline-5-carbaldehyde DMSO-d₆CH₃2.77s-
Aromatic H7.73d8.7
Aromatic H8.32s-
Aromatic H9.45d8.7
HC=O10.05s-
(5-chloroquinolin-8-yloxy) acetic acid CDCl₃O-CH₂4.92s-
H₇7.08d8.48
H₆7.64d8.48
H₃7.70dd4.18, 8.58
H₄8.47d8.58
H₂8.94d4.18

Data sourced from references mdpi.comscirp.org.

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Analysis

¹³C-NMR spectroscopy provides information about the carbon skeleton of a molecule. Due to the low natural abundance of the ¹³C isotope, spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a singlet. libretexts.org The chemical shifts in ¹³C-NMR are sensitive to the electronic environment of the carbon atoms. ucl.ac.uk

For quinoline derivatives, the carbon atoms of the aromatic rings typically resonate in the range of 110-160 ppm. oregonstate.edu In a derivative like (5-chloroquinolin-8-yloxy) acetic acid, the methylene carbon (CH₂) of the side chain appears at 65.94 ppm. The aromatic carbons show distinct signals: C₇ at 110.54 ppm, C₅ at 121.69 ppm, C₃ at 123.53 ppm, C₄ₐ at 126.66 ppm, C₆ at 127.07 ppm, C₄ at 132.64 ppm, C₈ₐ at 140.55 ppm, and C₂ at 150.28 ppm. The carbon attached to the oxygen, C₈, is observed at 153.54 ppm, and the carboxyl carbon (CO₂H) appears at 170.34 ppm. scirp.org

In another example, for quinolinecarbaldehyde derivatives, the carbonyl carbons (C=O) at the C5 and C7 positions show distinct signals around 192 and 188 ppm, respectively. mdpi.com

Table 2: Selected ¹³C-NMR Chemical Shifts (δ) for 4-Quinolinamine, N-hydroxy- Derivatives

CompoundSolventCarbonChemical Shift (ppm)
(5-chloroquinolin-8-yloxy) acetic acid CDCl₃CH₂65.94
C₇110.54
C₅121.69
C₃123.53
C₄ₐ126.66
C₆127.07
C₄132.64
C₈ₐ140.55
C₂150.28
C₈153.54
CO₂H170.34
Quinoline-5-carbaldehyde derivative DMSOC=O at C5~192
Quinoline-7-carbaldehyde derivative DMSOC=O at C7~188

Data sourced from references mdpi.comscirp.org.

Advanced Two-Dimensional NMR Techniques

While specific data for 4-Quinolinamine, N-hydroxy- using advanced two-dimensional (2D) NMR techniques were not available in the provided search results, these methods are generally crucial for unambiguous structure determination of complex molecules. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish correlations between protons, between protons and directly attached carbons, and between protons and carbons over multiple bonds, respectively. These techniques would be invaluable in confirming the precise assignment of all proton and carbon signals for 4-Quinolinamine, N-hydroxy- and its derivatives.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation patterns. longdom.org

For quinoline derivatives, the molecular ion peak (M⁺) is typically strong due to the stability of the aromatic system. libretexts.org The fragmentation of monohydroxyquinolines, which are structurally related to 4-Quinolinamine, N-hydroxy-, often proceeds through a common mechanism, although the stability of the molecular ion can vary among isomers. cdnsciencepub.com

In the mass spectrum of 7-Bromo-8-hydroxy-2-methylquinoline-5-carbaldehyde, the molecular ion (M⁺) is observed at an m/z of 267. A significant fragment is seen at m/z 238, corresponding to the loss of a carbonyl group (CO) and the addition of a hydrogen atom, represented as (M - CO + H)⁺. mdpi.com

Table 3: Mass Spectrometry Data for a 4-Quinolinamine, N-hydroxy- Derivative

CompoundIonization Methodm/z (relative intensity)Fragment Lost/Identity
7-Bromo-8-hydroxy-2-methylquinoline-5-carbaldehyde EI267 (15%)M⁺
238 (20%)(M - CO + H)⁺

Data sourced from reference mdpi.com.

Vibrational Spectroscopy

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes. savemyexams.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is particularly useful for identifying characteristic functional groups. cognitoedu.org The absorption of IR radiation at specific frequencies corresponds to the vibrational transitions of specific bonds within the molecule. savemyexams.com

For quinoline derivatives, the IR spectra show characteristic bands for the aromatic ring and any substituents. For example, in N-amino-4,7-dimethy-6-nitroquinoline-2-one, the amine (N-H) stretching vibrations appear as two bands at 3293 and 3196 cm⁻¹. The carbonyl (C=O) stretching of the cyclic lactam group is observed at 1672 cm⁻¹. sapub.org In another derivative, 4,7-dimethylcoumarin, the C=O stretch of the lactone ring is found at 1716 cm⁻¹. sapub.org The presence of a nitro (NO₂) group is indicated by strong absorption bands for asymmetric and symmetric stretching, for instance at 1518 and 1348 cm⁻¹ in 4,7-dimethyl-6-nitrocoumarin. sapub.org

The O-H stretching vibration of hydroxyl groups typically appears as a broad band in the region of 3200-3600 cm⁻¹ due to hydrogen bonding. matanginicollege.ac.in The C-H stretching vibrations of aromatic rings are usually observed around 3000-3100 cm⁻¹. researchgate.net

Table 4: Characteristic IR Absorption Frequencies for Functional Groups in Quinoline Derivatives

Functional GroupType of VibrationWavenumber Range (cm⁻¹)
N-H (Amine)Stretching3196 - 3293
C=O (Lactam)Stretching~1672
C=O (Lactone)Stretching~1716
NO₂ (Nitro)Asymmetric & Symmetric Stretching1348 - 1518
O-H (Alcohol/Phenol)Stretching (H-bonded)3200 - 3600 (broad)
C-H (Aromatic)Stretching3000 - 3100

Data sourced from references sapub.orgmatanginicollege.ac.inresearchgate.net.

Raman Spectroscopy for Molecular Vibrational Analysis

Raman spectroscopy, a non-invasive technique that probes molecular vibrations, offers detailed information about the structural framework of 4-Quinolinamine, N-hydroxy- and its derivatives. frontiersin.org Studies on related quinoline compounds demonstrate the utility of Raman spectroscopy in identifying key functional groups and their vibrational modes. For instance, in the analysis of various model compounds, including those with quinone structures, Raman spectroscopy has been instrumental in assigning specific bands to C=C and C=O stretching modes. usda.gov The coupling of these modes in quinones can sometimes complicate band assignment. usda.gov

In studies of similar heterocyclic structures, Raman spectra have been recorded to classify experimental vibrational bands and characterize intramolecular hydrogen bonds. scifiniti.com For example, the analysis of a pyrone derivative showed a band at 1719 cm⁻¹ in both IR and Raman spectra, attributed to the stretching of a carbonyl group not involved in hydrogen bonding. scifiniti.com In contrast, the stretching vibrations of a carbonyl group forming a hydrogen bond are shifted to lower frequencies. scifiniti.com For quinoline derivatives, Raman spectroscopy, often complemented by Fourier Transform Infrared (FTIR) spectroscopy, provides a comprehensive understanding of their structural groups. researchgate.netsigmaaldrich.com The technique has been used to study the vibrational modes of metal complexes of quinoline-derived ligands, revealing characteristic peaks for the quinoline moiety. rsc.org

While specific Raman data for 4-Quinolinamine, N-hydroxy- is not extensively detailed in the provided search results, the analysis of related compounds like 4-aminoquinoline and other derivatives provides a strong basis for predicting its spectral features. jmb.or.krthieme-connect.com For example, the Raman spectrum of 4-mercaptobenzoic acid shows prominent peaks corresponding to ring stretching vibrations. researchgate.net It is anticipated that the Raman spectrum of 4-Quinolinamine, N-hydroxy- would exhibit characteristic bands for the quinoline ring, the N-hydroxy group, and any other functional groups present in its derivatives.

Electronic Spectroscopy

Electronic spectroscopy provides critical information about the electronic transitions and energy levels within a molecule.

Ultraviolet-Visible (UV-Vis) Absorption and Emission Studies (e.g., Solvatochromism)

UV-Vis spectroscopy is a fundamental technique for studying the electronic absorption and emission properties of quinoline derivatives. scholaris.caresearchgate.netmsu.edu The absorption spectra of these compounds are influenced by the solvent environment, a phenomenon known as solvatochromism. wikipedia.org This effect arises from differential solvation of the ground and excited electronic states of the solute molecule. wikipedia.org

Studies on aminoquinoline derivatives have shown that the position of the UV-Vis absorption bands can shift with varying solvent polarity. researchgate.net This solvatochromic behavior is valuable for understanding the photophysical properties and potential applications of these compounds in areas like optoelectronics. researchgate.net For example, a study on 2-hydroxy-4-methylquinoline in various solvents revealed a red shift in the fluorescence peak in aprotic solvents with increasing polarity, indicating a change in the dipole moment upon excitation. researchgate.net The investigation of solvatochromism helps in determining properties like excited-state dipole moments. researchgate.net

The UV-Vis absorption of quinoline and its derivatives, including amino-substituted compounds, typically occurs in the range of 280 to 510 nm. researchgate.net For instance, the UV-Vis absorption spectrum of 8-aminoquinoline (B160924) is available in the NIST Chemistry WebBook. nist.gov In a study of various quinoline derivatives, the absorption spectra were found to be in agreement with previously reported data for similar compounds. researchgate.net The introduction of different functional groups onto the quinoline scaffold can lead to shifts in the absorption maxima. rsc.orgrsc.org For example, the addition of an amino group can cause a bathochromic (red) shift in the absorption spectrum. researchgate.net

While specific UV-Vis data for 4-Quinolinamine, N-hydroxy- is not explicitly provided in the search results, the extensive research on related amino- and hydroxy-quinoline derivatives allows for informed predictions about its electronic absorption and emission characteristics and its likely solvatochromic behavior. researchgate.netresearchgate.net

Photoemission Spectroscopy (XPS) for Electronic Structure and Core Level Binding Energies

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive technique used to determine the elemental composition and chemical state of a material. malvernpanalytical.comcarleton.edu It works by irradiating a sample with X-rays and analyzing the kinetic energies of the emitted photoelectrons. malvernpanalytical.com This provides information about the binding energies of core-level electrons, which are characteristic of each element and its chemical environment. arxiv.orgnih.gov

Investigations of quinoline and its derivatives, such as 4-chloroquinoline and 4-aminoquinoline, using XPS have provided detailed insights into their electronic structures. cnr.it Theoretical calculations, often based on density functional theory (DFT), are used to support the assignment of experimental XPS data. cnr.it For quinoline, the C 1s core-level spectrum shows distinct features corresponding to the different carbon atoms in the benzene and pyridine (B92270) rings. cnr.it The presence of substituents, like an amino group, influences the binding energies of the core electrons. cnr.it

The accurate prediction of core-level binding energies (CLBEs) is crucial for interpreting XPS spectra. arxiv.orgbeilstein-journals.org For complex materials, theoretical guidance is often necessary to assign XPS signals to specific atomic sites. arxiv.org While specific XPS data for 4-Quinolinamine, N-hydroxy- is not available in the search results, studies on related functionalized graphene and other molecules provide a framework for understanding how different functional groups affect the C 1s and other core-level binding energies. beilstein-journals.org The analysis of similar compounds suggests that the N-hydroxy group would induce a measurable shift in the binding energies of the adjacent carbon and nitrogen atoms in the quinoline ring.

Single Crystal X-ray Diffraction for Solid-State Molecular Geometry

Single crystal X-ray diffraction is an unequivocal tool for determining the three-dimensional atomic structure of a crystalline solid. uol.derigaku.comnovapublishers.com This technique provides precise coordinates for each atom in the crystal lattice, allowing for the calculation of bond lengths, bond angles, and other geometric parameters. uol.de

The crystal structures of numerous quinoline derivatives and their metal complexes have been determined using this method. researchgate.netutb.czberkeley.eduresearchgate.net These studies reveal how the molecules pack in the solid state and the nature of intermolecular interactions, such as hydrogen bonding and π-π stacking, which stabilize the crystal structure. researchgate.net For example, the crystal structure of N-(4-acetylphenyl)quinoline-3-carboxamide was confirmed by single crystal X-ray diffraction, showing that the crystal packing is primarily controlled by N–H•••O and C–H•••O hydrogen bonds. researchgate.net

While a specific crystal structure for 4-Quinolinamine, N-hydroxy- is not reported in the provided search results, the wealth of crystallographic data for related quinoline compounds provides a strong foundation for understanding its likely solid-state geometry. utb.czmdpi.com The presence of the N-hydroxy and amino groups suggests that hydrogen bonding would play a significant role in its crystal packing. The determination of its single crystal structure would provide definitive information on its molecular conformation and intermolecular interactions.

Theoretical and Computational Investigations of 4 Quinolinamine, N Hydroxy

Quantum Chemical Calculations

Density Functional Theory (DFT) has been a important tool for optimizing the molecular geometry and elucidating the electronic properties of quinoline (B57606) derivatives. nih.govnih.govredalyc.org By employing methods like B3LYP with various basis sets (e.g., 6-311G(d,p), cc-pVDZ), researchers can determine the most stable atomic arrangement, resulting in the lowest possible energy state. nih.govnih.gov Frequency calculations are subsequently performed to confirm that these optimized structures correspond to true energy minima on the potential energy surface. nih.gov

These calculations provide crucial data on structural parameters such as bond lengths and angles. redalyc.org Furthermore, DFT is instrumental in exploring the electronic structure, which governs the molecule's reactivity and spectroscopic behavior. cnr.itresearchgate.net The insights gained from DFT calculations are fundamental for understanding the compound's intrinsic characteristics.

Analysis of Frontier Molecular Orbitals (HOMO/LUMO) and Chemical Reactivity Descriptors

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. nih.govresearchgate.net The HOMO represents the ability to donate an electron, associated with nucleophilic character, while the LUMO indicates the capacity to accept an electron, reflecting electrophilic character. nih.govekb.eg The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of a molecule's stability and reactivity; a smaller gap generally suggests higher reactivity. nih.govchalcogen.ro

From the HOMO and LUMO energies, various chemical reactivity descriptors can be calculated. These include ionization potential, electron affinity, electronegativity (χ), chemical hardness (η), global softness (S), and electrophilicity index (ω). nih.govekb.egpmf.unsa.ba These descriptors provide a quantitative measure of the molecule's reactivity, helping to predict its behavior in chemical reactions. pmf.unsa.ba For instance, a higher HOMO energy corresponds to a better electron donor, while a lower LUMO energy indicates a better electron acceptor. ekb.eg

Table 1: Representative Chemical Reactivity Descriptors for a Quinoline Derivative

Descriptor Value (eV) Interpretation
HOMO Energy -0.2165 Electron Donating Ability
LUMO Energy -0.075 Electron Accepting Ability
Energy Gap (ΔE) 0.1430 Reactivity Indicator
Ionization Energy 0.2165 ---
Electron Affinity 0.234 ---

This table presents a sample set of reactivity descriptors for a quinoline derivative, illustrating the type of data obtained from such analyses. nih.gov

Outer Valence Green's Function (OVGF) Approximation for Ionization Potentials

The Outer Valence Green's Function (OVGF) method is a sophisticated computational technique used to accurately calculate the ionization potentials of molecules. cnr.itresearchgate.net This approach provides a detailed assignment of the spectral features observed in valence and core level photoemission spectroscopy. cnr.itresearchgate.net When applied to quinoline and its derivatives, OVGF calculations have shown good agreement with experimental data, with discrepancies often between 0.01 and 0.2 eV for the initial ionization energies. cnr.it

The method is particularly useful for assigning the binding energies of core level features and analyzing the electronic structure of substituted quinolines in comparison to the parent molecule. cnr.itresearchgate.net For 4-aminoquinoline (B48711), the presence of the amino group leads to a lowering of the HOMO energy level compared to quinoline. cnr.it The OVGF method has proven to be a reliable tool for providing a comprehensive description of the measured spectra of quinoline compounds. cnr.itresearchgate.net

Tautomeric Forms and Energetic Considerations

Quinoline derivatives, including those with a hydroxyl group, can exist in different tautomeric forms. researchgate.netresearchgate.net For 4-hydroxyquinoline (B1666331), a key equilibrium exists between the enol form (4-hydroxyquinoline) and the keto form (4-quinolone). researchgate.netscirp.org The stability of these tautomers is influenced by factors such as the solvent and the presence of substituents. researchgate.netresearchgate.net

Computational studies, often using DFT methods, are employed to investigate the relative energies of these tautomers. researchgate.netscirp.org These calculations have shown that in some cases, the keto forms are more stable than the enol forms. scirp.org The equilibrium between these forms is crucial as it can affect the molecule's chemical reactivity and its interactions with biological targets. researchgate.net For instance, the presence of a hydrogen bond acceptor at certain positions can shift the equilibrium to favor one tautomer over the other. researchgate.net

Molecular Docking Studies

Prediction of Ligand-Protein Interactions and Binding Modes

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. bendola.commdpi.com This method is widely used to understand how a ligand, such as a 4-quinolinamine derivative, might interact with a protein's binding site. bendola.comnih.gov By predicting the binding mode and affinity, molecular docking provides valuable insights into the potential biological activity of a compound. researchgate.netnih.gov

Studies on various quinoline derivatives have shown that they can bind to the active sites of different enzymes. mdpi.comresearchgate.net The interactions often involve hydrogen bonds and hydrophobic interactions with specific amino acid residues within the binding pocket. bendola.com For example, in some cases, the quinolinyl moiety is predicted to be buried in a specific subsite of the enzyme. researchgate.net The binding energy, often expressed as a docking score, indicates the strength of the interaction. bendola.commdpi.com These predictions are crucial for the rational design of new and more potent inhibitors. nih.gov

Table 2: Example of Predicted Binding Interactions for a Quinoline Derivative

Target Protein Key Interacting Residues Type of Interaction Predicted Binding Energy (kcal/mol)
Cruzain Glu208, Cys25 Hydrogen Bonding, Hydrophobic Not Specified
RNA Polymerase GLU623, LYS643, TRP706 Pi-Pi Stacking, Salt Bridge -7.370
P. falciparum Lactate Dehydrogenase Not Specified Not Specified High

This table provides examples of predicted interactions between quinoline derivatives and various protein targets, as determined by molecular docking studies. mdpi.comresearchgate.netnih.gov

Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamic Behavior

Specific molecular dynamics (MD) simulation studies focused exclusively on 4-Quinolinamine, N-hydroxy- are not documented in the reviewed scientific literature. However, MD simulations are a powerful tool for understanding the dynamic behavior of molecules and their interactions, and the methodology has been applied to a variety of structurally related 4-aminoquinoline derivatives to assess their conformational stability in complex with biological macromolecules. These studies provide a framework for how 4-Quinolinamine, N-hydroxy- might be investigated and what kind of dynamic behavior could be expected.

MD simulations offer deep insights into the structural and dynamic properties of protein-ligand systems, which are crucial for drug discovery and design. cnr.it For instance, in studies of other 4-aminoquinoline derivatives, MD simulations have been used to evaluate the stability of the compound within a protein's binding site. Key parameters such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the atoms are typically calculated over the simulation time to understand the conformational changes and flexibility of the complex.

In a representative study on 4-aminoquinoline hybrids, the RMSD of the protein-ligand complex was monitored over a 100-nanosecond simulation. The values fluctuated within a range that indicated the formation of a stable complex without significant deviations from the initial docked pose. Similarly, the RMSF values for the amino acid residues in the binding pocket can reveal which parts of the protein are most affected by the ligand's presence, highlighting key interactions that contribute to the stability of the complex.

While no specific data exists for 4-Quinolinamine, N-hydroxy-, a hypothetical MD simulation would likely involve docking the molecule into a relevant biological target, such as a DNA structure or a specific enzyme. The system would then be solvated and subjected to a simulation under physiological conditions. The resulting trajectory would be analyzed to determine the conformational preferences of 4-Quinolinamine, N-hydroxy-, the stability of its interactions with the target, and the dynamic nature of these interactions. Such a study would be invaluable in elucidating its mechanism of action at a molecular level.

In Silico Predictions of Molecular Properties Relevant to Biological Interactions

Direct and comprehensive in silico predictions of the molecular and pharmacokinetic properties of 4-Quinolinamine, N-hydroxy- are not extensively published. However, the computational tools for such predictions are widely used in drug discovery and can be applied to this molecule to estimate its potential biological behavior. The following table presents a theoretical profile of 4-Quinolinamine, N-hydroxy- based on its structure, with some properties inferred from data available for its parent molecule, 4-aminoquinoline, and other derivatives.

In silico tools such as those based on quantitative structure-activity relationship (QSAR) models, and various computational platforms, can predict a range of properties. For a molecule like 4-Quinolinamine, N-hydroxy-, key descriptors relevant to its biological interactions would include its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME) profile.

Theoretical calculations on the related molecule 4-aminoquinoline have been performed to understand its electronic structure. cnr.it For example, the ionization energies of the valence orbitals have been calculated using the outer-valence Green's function (OVGF) method. Such calculations reveal that the introduction of the amino group at the 4-position lowers the energy of the highest occupied molecular orbital (HOMO) compared to the parent quinoline molecule. cnr.it For 4-Quinolinamine, N-hydroxy-, the additional N-hydroxy group would further modulate the electronic properties, which is a critical factor in its reactivity and interaction with biological targets.

The following table summarizes some key molecular properties for 4-Quinolinamine, N-hydroxy- that can be computed or estimated based on its structure.

PropertyPredicted/Estimated ValueSignificance in Biological Interactions
Molecular Formula C₉H₉N₃ODefines the elemental composition.
Molecular Weight 175.19 g/mol Influences diffusion and transport across membranes.
Hydrogen Bond Donors 2Potential to form hydrogen bonds with biological targets.
Hydrogen Bond Acceptors 3Potential to form hydrogen bonds with biological targets.
LogP (Octanol-Water Partition Coefficient) (Estimate) ~1.5 - 2.5Indicates lipophilicity and affects membrane permeability.
Topological Polar Surface Area (TPSA) (Estimate) ~60 - 80 ŲRelates to drug transport properties.

It is important to note that these values are theoretical and would require experimental validation. The N-hydroxy group is a key feature that would influence the molecule's polarity, hydrogen bonding capacity, and potential for metabolic transformations. For example, N-hydroxylation is a known metabolic pathway, and the presence of this group could make the compound a substrate for various enzymes. Furthermore, in silico toxicity prediction tools could be employed to assess the potential for adverse effects, which would be particularly relevant given the known carcinogenicity of the related compound, 4-nitroquinoline (B1605747) 1-oxide. A thorough computational analysis of 4-Quinolinamine, N-hydroxy- would be a critical first step in characterizing its potential as a biologically active agent.

Mechanistic Research on Biological Interactions of 4 Quinolinamine, N Hydroxy

Molecular Recognition and Specific Binding Events

Molecular recognition is a fundamental process governing the interaction of small molecules with biological macromolecules. For 4-Quinolinamine, N-hydroxy- and its analogs, these events are primarily characterized by interactions with nucleic acids and other vital biomolecules through both stable covalent bonds and transient non-covalent forces.

Derivatives of 4-aminoquinoline (B48711) are known to bind to nucleic acids. google.com Specifically, the metabolite of the related carcinogen 4-nitroquinoline (B1605747) 1-oxide, 4-hydroxyaminoquinoline 1-oxide, demonstrates significant interaction with DNA and RNA. nih.gov Research has shown that this interaction is not random; the compound preferentially binds to specific nucleotide bases.

Studies involving the reaction of 4-hydroxyaminoquinoline 1-oxide with homopolyribonucleotides have revealed that it binds specifically to poly(G) (guanine) and poly(A) (adenine), while its affinity for poly(C) (cytosine), poly(U) (uracil), and poly(I) (inosine) is negligible. nih.gov Analysis of nucleic acids from cells exposed to this carcinogen confirms these findings, showing a preference for reaction with guanine (B1146940) bases, and to a lesser but significant extent, with adenine (B156593) bases. nih.gov Pyrimidine bases are not significantly targeted. nih.gov This binding can lead to the formation of stable adducts within the nucleic acid structure. nih.gov Further research has indicated that carcinogenic derivatives of 4-nitroquinoline 1-oxide, including 4-hydroxyaminoquinoline 1-oxide, can induce the scission of protein-DNA complexes in cultured cells. nih.gov

Table 1: Binding Specificity of 4-Hydroxyaminoquinoline 1-oxide with Nucleic Acid Bases

Polynucleotide Binding Affinity Adduct Formation
poly(G) High Two distinct guanine adducts
poly(A) Moderate One adenine adduct
poly(X) High Two xanthine (B1682287) adducts
poly(C) Negligible Not significant
poly(U) Negligible Not significant
poly(I) Negligible Not significant

This table summarizes the observed binding patterns and adduct formation of 4-hydroxyaminoquinoline 1-oxide with various homopolyribonucleotides, indicating a strong preference for purine (B94841) bases. nih.gov

The interaction of 4-Quinolinamine, N-hydroxy- derivatives with biological molecules can be broadly categorized into two types: covalent and non-covalent binding. These interactions are fundamental to the compound's mechanism of action.

Covalent Binding: This type of interaction involves the formation of a stable chemical bond between the molecule and its biological target. The reaction of 4-hydroxyaminoquinoline 1-oxide with guanine and adenine residues in nucleic acids to form adducts is a prime example of covalent modification. nih.gov This irreversible process can significantly alter the structure and function of the biomolecule, such as DNA, leading to downstream biological effects. nih.govnih.gov The formation of these stable bioconjugates is a key aspect of the activity of certain derivatives. uevora.pt

Non-Covalent Binding: In contrast, non-covalent interactions are weaker and reversible, involving forces such as hydrogen bonds, ionic interactions, and hydrophobic interactions. nih.govmdpi.com These interactions are crucial for the initial recognition and positioning of a molecule within a binding site before a potential covalent reaction occurs. nih.gov For many quinoline (B57606) derivatives, non-covalent binding is the sole mechanism of action. For instance, certain 4-quinolones have been designed as non-covalent inhibitors of penicillin-binding proteins. nih.gov Similarly, a specially designed 4-aminoquinoline-based molecular tweezer utilizes multiple non-covalent interactions to form a stable complex with protoporphyrin IX. researchgate.net While covalent binding leads to permanent modification, non-covalent binding results in a transient complex that can dissociate. mdpi.com

Interaction with Nucleic Acids: Binding to DNA and RNA

Enzyme Inhibition Mechanisms by 4-Quinolinamine, N-hydroxy- Derivatives

The inhibition of specific enzymes is a key mechanism through which 4-Quinolinamine, N-hydroxy- derivatives exert their biological effects. The study of enzyme kinetics provides valuable insights into how these compounds interfere with enzymatic reactions.

Enzyme inhibitors can be classified based on their kinetic behavior. While simple reversible inhibition (competitive, non-competitive, uncompetitive) is common, more complex mechanisms are often observed with potent inhibitors. ditki.comnumberanalytics.comresearchgate.net

Slow-Binding Inhibition: This type of inhibition is characterized by a time-dependent increase in the degree of inhibition. Initially, the inhibitor may form a weak, rapidly reversible complex with the enzyme, which then slowly isomerizes to a more tightly bound complex. This results in a slower onset of inhibition compared to classical inhibitors. nih.gov

Time-Dependent Inhibition: This is a broader category that includes slow-binding inhibition. It describes any case where the inhibitory effect develops over a measurable time course. This can be due to slow association or dissociation of the inhibitor, or a multi-step inhibition mechanism. mdpi.com

Mechanism-Based Inhibition: Also known as suicide inhibition, this is an irreversible process where the enzyme itself converts a seemingly unreactive inhibitor (a substrate analog) into a reactive species. This species then forms a covalent bond with an amino acid residue in the enzyme's active site, leading to permanent inactivation. nih.govmdpi.com

The inhibition of thymidylate synthase by N⁴-hydroxy-dCMP, a compound conceptually related to the N-hydroxy- amine functional group, serves as a well-documented example of slow-binding, time-dependent, and ultimately mechanism-based inhibition. nih.govmdpi.com

Research has identified several enzymes that are targeted by quinoline derivatives. nih.gov These include various kinases, topoisomerases, and enzymes involved in nucleotide metabolism. nih.gov

Thymidylate synthase (TS) is a critical enzyme for DNA synthesis as it catalyzes the sole de novo pathway for the production of thymidylate (dTMP). mdpi.commdpi.com This makes it a significant target for cancer chemotherapy.

N⁴-hydroxy-2'-deoxycytidine 5'-monophosphate (N⁴-OH-dCMP), a substrate analog inhibitor, provides a clear mechanistic model for how N-hydroxy derivatives can target TS. The inhibition by N⁴-OH-dCMP is a complex, multi-step process. nih.govmdpi.com It is recognized as a slow-binding inhibitor. nih.gov

Spectrophotometric and crystallographic studies have elucidated the molecular mechanism. nih.govmdpi.com The process involves the formation of a ternary complex between the enzyme, the inhibitor (N⁴-OH-dCMP), and the cofactor N⁵,N¹⁰-methylenetetrahydrofolate (meTHF). mdpi.com It was initially thought that the enzyme would be inhibited by the formation of a stable covalent adduct that mimics a reaction intermediate. However, further studies revealed a more intricate mechanism. The enzyme initiates an abortive catalytic reaction where the cofactor meTHF is oxidized to dihydrofolate (DHF), but the expected methylation of the inhibitor does not occur. mdpi.com Instead of transferring the one-carbon unit to the inhibitor, the reaction is uncoupled, leading to the formation of a covalent bond between the inhibitor and the enzyme, effectively inactivating it. nih.govmdpi.com This mechanism highlights a sophisticated form of time-dependent, mechanism-based inhibition.

Table 2: Characteristics of Thymidylate Synthase Inhibition by N⁴-OH-dCMP

Feature Description Reference(s)
Inhibitor Class Substrate Analog, Slow-Binding Inhibitor nih.govmdpi.com
Binding Initially non-covalent, followed by covalent bond formation. nih.govmdpi.com
Mechanism Time-dependent, mechanism-based inhibition. nih.govmdpi.com
Catalytic Event Abortive reaction: TS catalyzes dihydrofolate (DHF) production without completing the methylation cycle. mdpi.com
Outcome Covalent inactivation of the enzyme. nih.gov

This table outlines the key mechanistic details of how N⁴-hydroxy-dCMP inhibits the enzyme thymidylate synthase.

Inhibition of Specific Enzyme Targets

Kinase Inhibition

The quinoline scaffold is a privileged structure in medicinal chemistry, known to be a part of many compounds with a wide range of biological activities, including kinase inhibition. nih.gov Kinases are a large family of enzymes that play crucial roles in cell signaling, and their dysregulation is implicated in various diseases, including cancer. google.com Consequently, kinase inhibitors have become an important class of therapeutic agents. google.com

Research into derivatives of the 4-aminoquinoline structure has revealed their potential as inhibitors of several kinases:

PI3-kinase (Phosphoinositide 3-kinase): While direct inhibitory data for 4-Quinolinamine, N-hydroxy- on PI3-kinase is not readily available, the broader class of quinoline derivatives has been investigated for its role in targeting this pathway.

PDK1 (Phosphoinositide-dependent kinase-1): Similar to PI3-kinase, the direct interaction of 4-Quinolinamine, N-hydroxy- with PDK1 is not extensively documented in the provided results.

EGFR (Epidermal Growth Factor Receptor): Certain quinoline derivatives have been identified as inhibitors of EGFR. For instance, TAK-285 is a dual inhibitor of HER2 and EGFR (HER1). biorxiv.org However, specific data on 4-Quinolinamine, N-hydroxy- is lacking.

Haspin Kinase: Haspin kinase is involved in regulating mitosis and is a target in cancer research. medchemexpress.com Several inhibitors of haspin kinase have been developed, though a direct link to 4-Quinolinamine, N-hydroxy- is not specified. medchemexpress.com

Bruton's Tyrosine Kinase (BTK): BTK is a key component in B-cell receptor signaling. nih.gov While studies have investigated the effects of various factors on BTK activity, direct inhibition by 4-Quinolinamine, N-hydroxy- is not detailed in the search results. nih.gov

It is important to note that while the general class of quinolines shows significant activity against various kinases, specific inhibitory data for 4-Quinolinamine, N-hydroxy- against the mentioned kinases requires further investigation.

Histone Deacetylase (HDAC) Inhibition

Histone deacetylases (HDACs) are enzymes that play a critical role in gene expression regulation by removing acetyl groups from histones. Their inhibition has emerged as a promising strategy in cancer therapy. nih.govmdpi.com

Several studies have highlighted the potential of quinoline and quinazolinone-based compounds as HDAC inhibitors. nih.govmdpi.comnih.gov Specifically, derivatives containing a hydroxamic acid moiety, a key feature of 4-Quinolinamine, N-hydroxy-, have shown potent HDAC inhibitory activity. nih.govnih.gov

For example, novel quinazolin-4-one derivatives with a hydroxamic acid group have been synthesized and evaluated as selective HDAC6 inhibitors. mdpi.comnih.gov Some of these compounds exhibited nanomolar IC50 values. nih.gov One of the most potent and selective HDAC6 inhibitors, compound 5b, had an IC50 value of 150 nM. mdpi.com Another compound, (E)-3-(2-Ethyl-7-fluoro-4-oxo-3-phenethyl-3,4-dihydroquinazolin-6-yl)-N-hydroxyacrylamide, was identified as a highly potent HDAC6 inhibitor with an IC50 of 8 nM. nih.gov

The general structure-activity relationship suggests that the N-hydroxypropenamide functionality on the quinazolinone skeleton is crucial for potent HDAC inhibition. nih.gov These findings indicate that the N-hydroxy- group in 4-Quinolinamine, N-hydroxy- is a key pharmacophore for potential HDAC inhibitory activity.

Viral Protease Inhibition (e.g., SARS-CoV-2 Mpro)

The main protease (Mpro) of SARS-CoV-2 is a critical enzyme for viral replication, making it a prime target for antiviral drug development. mdpi.comnih.gov Several studies have explored the potential of 4-aminoquinoline derivatives as inhibitors of SARS-CoV-2 Mpro. accscience.comresearchgate.net

In silico docking studies have supported the potential of these derivatives as promising agents against SARS-CoV-2. accscience.com While chloroquine (B1663885), a well-known 4-aminoquinoline, did not show clinical benefit, other derivatives have demonstrated high affinity for the Mpro. accscience.com In vitro studies have shown that certain 4-aminoquinoline derivatives exhibit potent antiviral activity against both wild-type and Omicron variants of SARS-CoV-2 in cell models with low cytotoxicity. accscience.comresearchgate.net

Furthermore, research on quinazolin-4-one-based compounds has identified non-covalent inhibitors of SARS-CoV-2 Mpro. nih.gov These findings underscore the potential of the broader quinoline and its isosteres as scaffolds for the development of SARS-CoV-2 Mpro inhibitors.

Other Enzymatic Systems

The biological activity of 4-quinolinamine derivatives extends to other enzymatic systems beyond kinases and proteases.

Alkaline Phosphatase (AP): Alkaline phosphatases are metalloenzymes involved in various physiological processes, and their inhibition is a therapeutic strategy for certain diseases. nih.govsemanticscholar.org A series of novel quinolinyl iminothiazolines were synthesized and showed potent alkaline phosphatase inhibitory effects. nih.gov One compound, N-benzamide quinolinyl iminothiazoline, exhibited an IC50 value of 0.337 ± 0.015 µM, significantly more potent than the standard inhibitor. nih.govresearchgate.net Thiazole derivatives have also been identified as effective phosphatase inhibitors. nih.gov

Lipoxygenases (LOXs): Lipoxygenases are enzymes involved in the inflammatory pathway by catalyzing the oxidation of polyunsaturated fatty acids. ajol.info Quinolinone–carboxamide compounds have been identified as potent LOX inhibitors, with some exhibiting an IC50 of 10 μM. nih.gov Additionally, N-hydroxycarbamates have been shown to possess 5-lipoxygenase inhibiting activity. nih.gov

Table 1: Inhibitory Activity of Quinoline Derivatives on Various Enzymes

Compound Class Target Enzyme Key Findings Reference(s)
Quinolinone–carboxamides Lipoxygenase (LOX) IC50 = 10 μM for the most potent compounds. nih.gov
Quinolinyl iminothiazolines Alkaline Phosphatase N-benzamide quinolinyl iminothiazoline IC50 = 0.337 ± 0.015 µM. nih.govresearchgate.net
Quinazolin-4-one derivatives Histone Deacetylase 6 (HDAC6) Potent inhibition with IC50 values in the nanomolar range. mdpi.comnih.gov
4-Aminoquinoline derivatives SARS-CoV-2 Mpro Potent antiviral activity in cell models. accscience.comresearchgate.net

Interception and Modulation of Biochemical Pathways

Impact on Microbial Quorum Sensing Systems

Quorum sensing (QS) is a cell-to-cell communication process in bacteria that regulates virulence and biofilm formation. nih.gov The Pseudomonas aeruginosa pqs system, which utilizes 2-alkyl-4-quinolones (AQs) as signal molecules, is a key QS circuit. frontiersin.org

Research has shown that derivatives of 4-aminoquinoline can act as potent inhibitors of biofilm formation in P. aeruginosa. nih.gov A study on hybrids of 3-hydroxypyridin-4(1H)-ones and long-chain 4-aminoquinolines identified a compound that significantly inhibited biofilm formation with an IC50 of 5.8 μM. nih.gov Mechanistic studies revealed that this compound targets multiple QS systems. nih.gov This highlights the potential of the 4-aminoquinoline scaffold to interfere with bacterial communication and virulence.

Disruption of Cellular Bioenergetics (e.g., Mitochondrial Membrane Potential Depolarization)

The mitochondrial membrane potential (Δψm) is essential for mitochondrial bioenergetics and cellular function. nih.gov Its dissipation is a sign of mitochondrial dysfunction. nih.gov

Studies have shown that certain compounds can induce depolarization of the mitochondrial membrane potential. asm.orgfrontiersin.org For instance, exposure of cells to oxidative stress can lead to a decrease in mitochondrial membrane potential. nih.gov The electrophilic aldehyde 4-hydroxy-2-nonenal (4-HNE), a product of lipid peroxidation, has been shown to decrease mitochondrial membrane potential and impair mitochondrial energy generation. nih.gov While direct evidence for 4-Quinolinamine, N-hydroxy- is not available, the potential for quinoline derivatives to interact with and disrupt mitochondrial function warrants further investigation, especially given their diverse biological activities.

Modulation of Cellular Signaling Pathways Related to Pathogen Growth or Host Response

The quinoline structure is a key element in molecules that modulate complex signaling systems in both pathogens and their hosts. These interactions can disrupt pathogen communication, a process vital for coordinated virulence, or modulate the host's immune response.

Research into 4-hydroxy-2-alkylquinolines (HAQs), a related class of compounds produced by the bacterium Pseudomonas aeruginosa, demonstrates a profound impact on pathogen signaling. nih.gov This bacterium uses a quorum-sensing (QS) system to coordinate gene expression related to virulence and biofilm formation. nih.gov Key molecules in this system, such as the Pseudomonas quinolone signal (PQS), are HAQs. nih.gov These signaling molecules bind to the transcriptional regulator PqsR (also known as MvfR) to control hundreds of genes. nih.gov Another related molecule, 4-hydroxy-2-heptylquinoline-N-oxide (HQNO), exhibits potent activity against other bacteria, indicating a role in interspecies competition. nih.gov The biosynthesis of these HAQ signaling molecules is itself regulated by other global regulators in the bacterium, such as the stringent response, which is activated by environmental stress. nih.gov This highlights how quinoline-based molecules are central to the intricate signaling networks that control bacterial pathogenicity. nih.gov

From the host perspective, 4-aminoquinoline derivatives have been shown to modulate immune responses. frontiersin.org The initial interaction between a host and a pathogen involves the recognition of microbial components by the host's pattern recognition receptors (PRRs), which triggers signaling cascades leading to an immune response. frontiersin.org Certain 4-aminoquinoline compounds can act as agonists or antagonists of Toll-like receptors (TLRs), a major class of PRRs. frontiersin.org For instance, chloroquine, a well-known 4-aminoquinoline, is recognized for its inhibitory effect on CpG-oligodeoxynucleotide (CpG-ODN) recognition by TLR9. nih.gov This modulation of host immune signaling pathways can alter the course of an infection. frontiersin.orgnih.gov The ability to interfere with these critical host-pathogen signaling events makes the 4-aminoquinoline scaffold a significant point of interest in developing new therapeutic agents. nih.gov

Compound Class/MoleculeSignaling Pathway/TargetOrganism/SystemObserved EffectReference
4-Hydroxy-2-Alkylquinolines (HAQs)PqsR (MvfR) Quorum SensingPseudomonas aeruginosaActivation of virulence gene expression nih.gov
HQNO (4-hydroxy-2-heptylquinoline-N-oxide)Interspecies CompetitionGram-positive bacteriaInhibition of growth nih.gov
Chloroquine (4-Aminoquinoline)Toll-like Receptor 9 (TLR9)Host Immune CellsAntagonist of CpG-ODN recognition nih.gov

Interference with Cellular Metabolism (e.g., Iron Homeostasis)

The 4-aminoquinoline structure has been linked to the disruption of fundamental metabolic processes, most notably iron homeostasis. researchgate.net Iron is an essential element for nearly all organisms, acting as a critical cofactor in processes from DNA replication to cellular respiration. nih.govplos.org Its homeostasis is tightly regulated at both the cellular and systemic levels. mdpi.comsanquin.nl

Derivatives of 4-aminoquinoline, such as chloroquine and hydroxychloroquine, are known to alter iron metabolism at several key points. researchgate.net One proposed mechanism involves the alkalinization of acidic intracellular compartments like endosomes. This change in pH can interfere with the endocytosis of the transferrin-transferrin receptor complex, a primary pathway for cellular iron uptake, thereby suppressing the release of iron from transferrin. researchgate.net This can induce a state of cellular iron starvation, which may inhibit pathogen replication and modulate immune responses. researchgate.net

Furthermore, these compounds may affect the systemic regulation of iron. Hepcidin (B1576463) is a key hormone, primarily synthesized by the liver, that governs iron absorption and distribution. mdpi.com During infection and inflammation, hepcidin levels typically rise, which can contribute to anemia and thrombosis. Chloroquine has been suggested to reduce the release of hepcidin and inflammatory cytokines, potentially helping to normalize iron levels. researchgate.net Given the central role of iron in pathogen survival and host response, the ability of the 4-aminoquinoline scaffold to interfere with its metabolism represents a significant biological interaction. nih.govsanquin.nl

Compound ClassMetabolic TargetMechanismPotential ConsequenceReference
4-Aminoquinolines (e.g., Chloroquine)Iron uptake via TransferrinInhibits endosomal iron releaseInduces cellular iron starvation researchgate.net
4-Aminoquinolines (e.g., Chloroquine)Hepcidin RegulationReduces hepcidin releaseModulates systemic iron levels researchgate.net

Induction of Programmed Cell Death Pathways (e.g., Apoptosis)

A significant body of research demonstrates that various quinoline derivatives can induce programmed cell death, including apoptosis, in both pathogenic organisms and cancer cells. nih.govnih.govmdpi.com Apoptosis is a controlled, energy-dependent process of cell suicide that is critical for development and tissue homeostasis.

In the context of infectious agents, 4-aminoquinoline-based compounds have been shown to trigger apoptosis in parasites like Leishmania. Studies on 4-quinolinylhydrazone analogues revealed that they lead to hallmarks of apoptosis in the parasite, including the loss of mitochondrial membrane potential, an increase in reactive oxygen species (ROS), exposure of phosphatidylserine, and DNA fragmentation. researchgate.net Other studies have confirmed that 4-aminoquinolines can promote parasite death via apoptosis. nih.gov

In cancer cell research, numerous quinoline derivatives have been identified as potent inducers of apoptosis. For example, the derivative 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine was found to induce both autophagic cell death and apoptosis in pancreatic cancer cells. nih.gov The mechanism involved the suppression of the Akt/mTOR signaling pathway and the induction of endoplasmic reticulum (ER) stress, leading to caspase-3 activation and cleavage of PARP, a key protein in DNA repair and cell death. nih.gov Similarly, other studies have shown that quinoline-based compounds can block the cell cycle at the G2/M phase and induce apoptosis in a dose-dependent manner in various cancer cell lines. nih.gov The capacity of the quinoline scaffold to intercalate with DNA and inhibit critical enzymes like topoisomerases is another mechanism that can ultimately lead to apoptotic cell death. mdpi.com

Quinoline DerivativeCell TypeKey Mechanistic FindingsReference
2-(6-methoxynaphthalen-2-yl)quinolin-4-aminePancreatic Cancer Cells (PANC-1, MIA PaCa-2)Suppression of Akt/mTOR pathway, induction of ER stress, Caspase-3 activation nih.gov
4-Quinolinylhydrazone analoguesLeishmania amazonensisLoss of mitochondrial potential, increased ROS, DNA fragmentation researchgate.net
Pyrazolo[3,4-h]quinolinesLeukemia (HL-60), Breast (MCF-7), Lung (A549) cell linesInduction of apoptosis with mitochondrial involvement nih.gov
General 4-AminoquinolinesLeishmania parasitesDepolarization of mitochondrial potential leading to apoptosis nih.gov

Structure Activity Relationship Sar Studies of 4 Quinolinamine, N Hydroxy Derivatives

Identification of Key Pharmacophoric Features Governing Biological Effects

The 4-aminoquinoline (B48711) scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. mdpi.comnih.gov For its N-hydroxy- derivatives, several key pharmacophoric features have been identified as crucial for their biological effects. A pharmacophore is the essential three-dimensional arrangement of functional groups that is responsible for a drug's biological activity.

The core quinoline (B57606) ring system itself is a fundamental pharmacophoric element. nih.gov The nitrogen atom within the quinoline ring and the N-hydroxy-amino group at the 4-position are critical for activity, likely participating in key hydrogen bonding interactions with target proteins. ontosight.airesearchgate.net The planarity and aromaticity of the quinoline ring also contribute to binding through stacking interactions. nih.gov

The N-hydroxy group is a particularly important feature, potentially influencing the molecule's redox properties and its ability to chelate metal ions, which can be a crucial aspect of its mechanism of action. ontosight.ai Modifications to this group can significantly alter biological activity.

Rational Design Strategies for Optimizing Potency and Selectivity

Rational drug design aims to develop new therapeutic agents based on a known biological target. For 4-Quinolinamine, N-hydroxy- derivatives, several strategies have been employed to optimize their potency and selectivity.

One primary strategy involves the modification of substituents on the quinoline ring. For instance, the introduction of specific groups at the 7-position has been shown to influence antiplasmodial activity. nih.govresearchgate.net Electron-withdrawing groups at this position can lower the pKa of the quinoline ring nitrogen, affecting the drug's accumulation in the parasite's food vacuole. nih.govresearchgate.net This highlights how targeted modifications can enhance a specific biological effect.

Another key strategy is the hybridization of the 4-quinolinamine scaffold with other pharmacophores. mdpi.comnih.gov This approach involves linking the 4-quinolinamine, N-hydroxy- core to another biologically active molecule to create a hybrid compound with dual or enhanced activity. mdpi.com This can lead to multi-target agents that are effective against complex diseases. researchgate.net

Structure-based drug design, which utilizes the three-dimensional structure of the target protein, is also a powerful tool. mdpi.com By understanding the binding site of the target, researchers can design molecules that fit precisely, leading to higher potency and selectivity. Docking simulations can predict how different derivatives will bind, guiding the synthesis of the most promising candidates. mdpi.commdpi.com

Impact of Substituent Modifications on Molecular Interactions and Mechanistic Profiles

Substituent Effects on the Quinoline Ring:

The position and nature of substituents on the quinoline ring can dramatically alter a compound's biological activity. For example, in a series of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamides, the type of substituent on the nitrogen at position 1 and on the amide group at position 3 significantly influenced their antioxidant and enzyme inhibitory activities. mdpi.com Shifting a hydroxyl group on an attached phenyl ring from the para- to the ortho-position could convert a potent compound into a weak inhibitor. mdpi.com Similarly, the presence of a halogen atom can increase toxicity. najah.edu

In the context of antiplasmodial 4-aminoquinolines, electron-withdrawing groups at the 7-position were found to decrease the pKa of both the quinoline nitrogen and the side-chain amino group. nih.govresearchgate.net This change in basicity directly affects the compound's ability to accumulate in the acidic food vacuole of the malaria parasite, a key aspect of its mechanism of action. nih.govresearchgate.net

Table: Effect of Substituents on the Biological Activity of 4-Hydroxy-2-quinolinone Carboxamide Derivatives

CompoundN-SubstituentAmide SubstitutionAntioxidant Activity (% Inhibition)LOX Inhibition (IC50 µM)
3fN-methylp-aminophenol100-
3gN-phenylp-aminophenol10027.5
3jN-methylo-aminophenol32.8-
3h---10
3s-p-fluoro-aniline10010
3m-p-fluoro-aniline94.0-
3l-p-methyl-aniline53.7-
3r-p-methyl-aniline50.7-

Data compiled from a study on quinolinone carboxamide derivatives. mdpi.com Note: A lower IC50 value indicates higher potency.

Modifications of the N-hydroxy-amino Side Chain:

Alterations to the N-hydroxy-amino group and any associated side chains can also have a significant effect. The length and branching of an alkyl chain attached to the amino group, for instance, can influence lipophilicity and, consequently, cell permeability and interaction with hydrophobic pockets in the target protein. The introduction of additional functional groups to the side chain can create new points of interaction with the target, potentially increasing binding affinity. frontiersin.org

These modifications can ultimately influence the compound's mechanistic profile by altering its primary biological target or by introducing secondary activities. For example, a modification that enhances a compound's ability to chelate iron could shift its primary mechanism towards disrupting iron metabolism in a target cell.

Development of Structure-Activity Models for Predictive Design

To streamline the drug discovery process and reduce the need for extensive synthesis and testing, researchers develop quantitative structure-activity relationship (QSAR) models. These models mathematically correlate the structural or physicochemical properties of a series of compounds with their biological activity. brieflands.com

For 4-Quinolinamine, N-hydroxy- derivatives, QSAR models can be built using a variety of molecular descriptors. These can include constitutional descriptors (e.g., molecular weight), topological descriptors (describing molecular shape and branching), and quantum chemical descriptors (e.g., orbital energies). brieflands.com

Once a statistically robust QSAR model is developed, it can be used to predict the biological activity of virtual or yet-to-be-synthesized compounds. This predictive capability allows medicinal chemists to prioritize the synthesis of derivatives that are most likely to be potent and selective, thereby accelerating the development of new drug candidates. researchgate.net For example, a QSAR study on a series of 4-aminoquinolines identified that the electron-withdrawing capacity of the substituent at the 7-position was a key determinant of antiplasmodial activity. nih.govresearchgate.net Such models provide a framework for the predictive design of new, more effective compounds.

Design of Multi-Targeted Agents Based on the 4-Quinolinamine Scaffold

The inherent versatility of the 4-quinolinamine scaffold makes it an excellent starting point for the design of multi-targeted agents. mdpi.comresearchgate.net These are single molecules designed to interact with multiple biological targets, a strategy that can be particularly effective for treating complex diseases like cancer and neurodegenerative disorders, which often involve multiple pathological pathways. mdpi.com

One approach to designing multi-targeted agents is through molecular hybridization. nih.gov This involves covalently linking the 4-quinolinamine, N-hydroxy- moiety with another pharmacophore known to be active against a different target. For example, a 4-aminoquinoline derivative could be linked to a molecule that inhibits a specific enzyme, resulting in a hybrid compound with both the original activity of the quinoline and the enzyme-inhibiting activity of the second molecule. mdpi.com

Researchers have successfully designed 4-aminoquinoline-based hybrids that exhibit dual activity, for instance, as both anti-inflammatory and antioxidant agents. mdpi.com Other examples include dual inhibitors of the botulinum neurotoxin and P. falciparum malaria, and compounds targeting both cholinesterases and monoamine oxidases for the treatment of Alzheimer's disease. researchgate.netnih.govresearchgate.net The design of such multi-targeted agents represents a promising frontier in the development of novel therapeutics based on the 4-quinolinamine scaffold.

Q & A

Basic: What are the optimal synthetic conditions for 4-Quinolinamine, N-hydroxy- derivatives?

Methodological Answer:
Synthesis typically involves hydroxylamine (NH2_2OH) under controlled conditions. Evidence from enzymatic catalysis (e.g., using E. coli cytidine deaminase, EcCD) suggests that increasing NH2_2OH concentration (e.g., 1–5% v/v) enhances N-hydroxy product yields, though higher concentrations risk generating uridine byproducts . For chemical synthesis, N-substituted hydroxylamine derivatives (e.g., –NHOH group) can form nitrones under mild conditions, which are stable for analytical applications without further reduction .

Basic: How to characterize the molecular structure and stability of 4-Quinolinamine, N-hydroxy-?

Methodological Answer:
Use spectral techniques (NMR, IR) to confirm the N-hydroxy group and quinoline backbone. X-ray crystallography or mass spectrometry (HRMS) validates molecular weight (e.g., C12_{12}H14_{14}N2_2O2_2, MW 218.25) . Stability studies should assess susceptibility to nucleophilic attack; for example, the N-hydroxy group increases covalent hydration in aqueous or non-aqueous media, detectable via UV-Vis or 1^1H-NMR .

Advanced: How does the N-hydroxy group influence DNA minor groove binding affinity?

Methodological Answer:
Molecular docking studies using dsDNA templates (e.g., d(GCGAATTCG)) reveal that N-hydroxy derivatives exhibit enhanced binding via hydrogen bonding with adenine-thymine-rich regions. However, computational predictions may underestimate affinity differences due to limitations in modeling hydration effects. Experimental validation (e.g., fluorescence displacement assays) is critical to resolve discrepancies .

Advanced: What is the role of metabolic N-hydroxylation in toxicodynamic studies?

Methodological Answer:
N-hydroxylation by hepatic enzymes converts pro-drugs like PAPP into active metabolites, inducing methemoglobinemia. To study this, use in vitro liver microsomes or recombinant cytochrome P450 isoforms, paired with LC-MS to quantify metabolite formation. Toxicity assays (e.g., erythrocyte MtHb induction) should follow NIH guidelines for preclinical reporting .

Basic: What safety protocols are essential for handling 4-Quinolinamine, N-hydroxy-?

Methodological Answer:
Follow OSHA/NIH guidelines: use fume hoods, PPE (gloves, goggles), and avoid skin/eye contact (S24/25). Toxicity data indicate a TDLo of 60 mg/kg in mice, requiring strict dose controls. Material Safety Data Sheets (MSDS) must be validated for research use only, not medical applications .

Advanced: How to analyze nitrone derivatives of 4-Quinolinamine, N-hydroxy-?

Methodological Answer:
Employ LC-MS with electrospray ionization (ESI+) for high sensitivity. Fluorescence detection (ex/em 350/450 nm) is effective for nitrones formed via aldehyde derivatization. Validate methods using Sigma-Aldrish analytical standards and ensure FAIR data management via repositories like Chemotion .

Experimental Design: How to address toxicity contradictions in N-hydroxy compound studies?

Methodological Answer:
Use tiered testing:

  • In silico: Predict ADMET properties (e.g., SwissADME).
  • In vitro: Compare cytotoxicity (e.g., MTT assay) across cell lines.
  • In vivo: Apply OECD 423 guidelines for acute toxicity, ensuring statistical rigor (ANOVA, p<0.05) per NIH preclinical checklists .

Data Contradiction: Resolving discrepancies in DNA binding affinity studies

Methodological Answer:
Discrepancies between docking predictions and experimental data (e.g., ΔG discrepancies >1 kcal/mol) may arise from solvent effects or DNA conformational flexibility. Use molecular dynamics (MD) simulations (e.g., AMBER) to model hydrated DNA-ligand interactions over 100 ns. Validate with isothermal titration calorimetry (ITC) for thermodynamic profiling .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.